molecular formula C16H13N3O2 B13962325 3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid CAS No. 882670-96-4

3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid

Cat. No.: B13962325
CAS No.: 882670-96-4
M. Wt: 279.29 g/mol
InChI Key: YFAZAKNXAHJCFD-UHFFFAOYSA-N
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Description

3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid is a complex organic compound with a unique structure that includes a quinazoline ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-methylbenzoic acid under acidic conditions to form the quinazoline ring. This is followed by various purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid is unique due to its specific structure, which combines a quinazoline ring with a benzoic acid moiety.

Properties

CAS No.

882670-96-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-(2-aminoquinazolin-6-yl)-4-methylbenzoic acid

InChI

InChI=1S/C16H13N3O2/c1-9-2-3-11(15(20)21)7-13(9)10-4-5-14-12(6-10)8-18-16(17)19-14/h2-8H,1H3,(H,20,21)(H2,17,18,19)

InChI Key

YFAZAKNXAHJCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC3=CN=C(N=C3C=C2)N

Origin of Product

United States

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